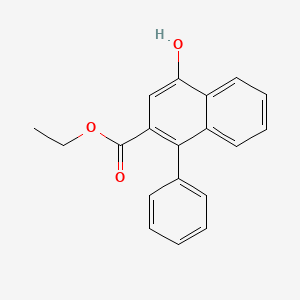

Ethyl 4-hydroxy-1-phenyl-2-naphthoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H16O3 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

ethyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate |

InChI |

InChI=1S/C19H16O3/c1-2-22-19(21)16-12-17(20)14-10-6-7-11-15(14)18(16)13-8-4-3-5-9-13/h3-12,20H,2H2,1H3 |

InChI Key |

BLPNMUARXCORPX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2C(=C1)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Structural and Synthetic Analysis of Ethyl 4-Hydroxy-1-phenyl-2-naphthoate

This technical guide provides a comprehensive analysis of Ethyl 4-hydroxy-1-phenyl-2-naphthoate , a specialized naphthoic acid derivative. This document is structured for researchers requiring rigorous structural data, synthetic protocols, and physicochemical insights.

Chemical Identity & Core Architecture

This compound (CAS: 675125-42-5) represents a sterically crowded naphthalene scaffold. Its structure is defined by the orthogonal arrangement of the C1-phenyl substituent relative to the naphthalene plane, a conformational necessity driven by steric repulsion with the C2-ethoxycarbonyl group.

Physicochemical Datasheet

| Property | Value | Context |

| IUPAC Name | Ethyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate | Official nomenclature |

| Molecular Formula | C₁₉H₁₆O₃ | |

| Molecular Weight | 292.33 g/mol | |

| CAS Number | 675125-42-5 | |

| LogP (Predicted) | 4.7 ± 0.3 | Highly Lipophilic |

| pKa (C4-OH) | 9.2 ± 0.5 | Phenolic acidity |

| H-Bond Donors | 1 (C4-OH) | |

| H-Bond Acceptors | 3 (Ester C=O, Ester O, Phenolic O) | |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water |

Structural Dynamics & Electronic Effects

The molecule exhibits unique electronic properties due to the interplay between the electron-rich naphthalene core and the electron-withdrawing ester group.

-

Steric Orthogonality: The phenyl ring at position 1 cannot lie coplanar with the naphthalene system due to the peri-interaction with H8 and the steric clash with the C2-ester. This "twisted" conformation restricts

- -

Electronic Push-Pull: The C4-hydroxyl group acts as a strong electron donor (+M effect), increasing electron density at C1 and C3. Conversely, the C2-ester is an electron-withdrawing group (-M, -I), stabilizing the conjugate base of the phenol. This push-pull system makes the compound a candidate for solvatochromic studies.

Synthetic Methodology: The Stobbe Condensation Route

The most authoritative and robust pathway for constructing the 1-phenyl-2-naphthoate skeleton is the Stobbe Condensation , followed by cyclization. This method is preferred over direct Friedel-Crafts acylation due to superior regiocontrol.

Reaction Logic

-

Condensation: Benzophenone reacts with diethyl succinate to form a half-ester.

-

Cyclization: An intramolecular Friedel-Crafts-type acylation closes the second ring.

-

Aromatization: Tautomerization yields the stable naphthol core.

Visualized Pathway

Figure 1: Step-wise synthetic pathway via Stobbe Condensation.

Detailed Experimental Protocol

Phase 1: Stobbe Condensation

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

-

Reagents: Add Benzophenone (18.2 g, 100 mmol) and Diethyl succinate (26.1 g, 150 mmol) to t-Butanol (100 mL).

-

Initiation: Slowly add Potassium t-butoxide (12.3 g, 110 mmol) over 30 minutes. The solution will darken (yellow/brown) indicating enolate formation.

-

Reaction: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Acidify with dilute HCl (1M) to pH 2. Extract with Diethyl Ether (3x). The product is the acid-ester intermediate (3-ethoxycarbonyl-4,4-diphenyl-3-butenoic acid).

Phase 2: Cyclization & Esterification [1]

-

Cyclization: Dissolve the crude acid-ester in Acetic Anhydride (50 mL) containing Sodium Acetate (5 g). Reflux for 4 hours. This yields the acetoxy-naphthoate intermediate.[1]

-

Hydrolysis/Esterification:

-

Hydrolyze the acetoxy group by refluxing in ethanolic KOH (10%) for 1 hour.

-

Acidify to precipitate the 4-hydroxy-1-phenyl-2-naphthoic acid.

-

Reflux the acid in dry Ethanol (100 mL) with catalytic H₂SO₄ (1 mL) for 12 hours.

-

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).[2]

Spectroscopic Characterization

Validation of the structure requires confirmation of the ethyl ester, the phenolic hydroxyl, and the specific aromatic substitution pattern.

Predicted NMR Data (CDCl₃, 400 MHz)

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 12.10 | Singlet (Broad) | 1H | OH (Intramolecular H-bond to C=O possible but weak due to twist) |

| ¹H | 8.35 | Doublet | 1H | H5 (Peri-position to OH) |

| ¹H | 7.60 – 7.40 | Multiplet | 8H | Phenyl group + Naphthyl H6, H7 |

| ¹H | 7.30 | Singlet | 1H | H3 (Ortho to OH and Ester) |

| ¹H | 7.15 | Doublet | 1H | H8 (Shielded by Phenyl ring current) |

| ¹H | 4.15 | Quartet | 2H | Ester CH₂ |

| ¹H | 1.10 | Triplet | 3H | Ester CH₃ |

Note: The H8 proton (peri to the phenyl ring) often appears upfield relative to typical naphthalene protons due to the shielding cone of the orthogonal phenyl ring.

Biological & Research Applications

While specific clinical data for this exact derivative is proprietary or limited, the 1-phenyl-2-naphthoate scaffold is a validated pharmacophore in several domains:

-

Antimicrobial Agents: Naphthoic acid derivatives disrupt bacterial cell membranes.[3] The lipophilicity (LogP 4.7) of the ethyl ester facilitates penetration through the lipid bilayer of Gram-positive bacteria.

-

Photopharmacology: The twisted

-system exhibits solvatochromism . Researchers utilize this scaffold to probe binding site polarity in albumin and other transport proteins. -

Liquid Crystal Intermediates: The rigid, rod-like core with a lateral phenyl substituent prevents crystallization in specific mixtures, making it useful as a dopant in liquid crystal displays (LCDs) to modulate viscosity.

Functional Signaling Diagram

Figure 2: Functional applications of the naphthoate scaffold.

References

-

PubChem . This compound (CID 11659321).[4] National Library of Medicine.[5] Available at: [Link]

- Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions, 6, 1–73.

-

Sıdır, I., et al. (2016).[6] Solvatochromism and intramolecular hydrogen-bonding assisted dipole moment of phenyl 1-hydroxy-2-naphthoate. Journal of Molecular Liquids, 221, 972-985.[6] (Structural analogue analysis). Available at: [Link]

-

Mishra, H., et al. (2005).[6] An Experimental and Theoretical Investigation of the Photophysics of 1-Hydroxy-2-naphthoic Acid. J. Phys. Chem. A, 109(12), 2746–2754.[6] (Electronic properties of the core scaffold). Available at: [Link]

Sources

Molecular weight and formula of C19H16O3 naphthoate derivatives

Focus: Structural Elucidation, Synthesis Protocols, and Pharmaceutical Applications of Methyl 6-(4-methoxyphenyl)-2-naphthoate.

Executive Summary

This technical guide analyzes the chemical space of compounds with the molecular formula C₁₉H₁₆O₃ (MW: 292.33 g/mol ), specifically focusing on naphthoate derivatives .[1] While multiple isomers exist, the primary focus of this analysis is Methyl 6-(4-methoxyphenyl)-2-naphthoate , a critical intermediate in the synthesis of third-generation retinoids (e.g., Adapalene).[2]

This document serves as a reference for medicinal chemists and process engineers, detailing the structural properties, validated synthesis pathways (Suzuki-Miyaura coupling), and spectroscopic characterization of this scaffold.

Chemoinformatic Profile

The formula C₁₉H₁₆O₃ represents a degree of unsaturation (DoU) of 12, indicating a highly conjugated system typical of polycyclic aromatic hydrocarbons (PAHs) used in drug discovery.

Molecular Data Table

| Property | Value | Notes |

| Formula | C₁₉H₁₆O₃ | |

| Molecular Weight | 292.33 g/mol | Monoisotopic Mass: 292.1099 |

| Exact Mass | 292.1099 Da | Useful for HRMS validation |

| Degree of Unsaturation | 12 | 2 rings (naphthalene) + 1 ring (phenyl) + 1 carbonyl + 8 double bonds |

| Key Isomers | 1. Methyl 6-(4-methoxyphenyl)-2-naphthoate (Target)2.[2][3] Coumatetralyl (Rodenticide; 4-hydroxycoumarin class)3. Ethyl 4-hydroxy-1-phenyl-2-naphthoate | Distinction: Coumatetralyl is a lactone, not a naphthoate ester. |

Structural Analysis: The Adapalene Intermediate

The target molecule, Methyl 6-(4-methoxyphenyl)-2-naphthoate , functions as the biaryl core for Adapalene.[2] Its lipophilicity and rigid planar structure are essential for binding to Retinoic Acid Receptors (RARs).

Structural Components[4][5]

-

Naphthalene Core: Provides the rigid scaffold.

-

C-2 Ester Moiety: Methyl ester (-COOCH₃). Serves as a protected carboxylic acid, later hydrolyzed to the active acid form.

-

C-6 Aryl Substituent: 4-methoxyphenyl group.[2][3][4][5][6][7][8] Introduced via cross-coupling to extend conjugation and improve receptor affinity.

Diagram: Structural Logic & Retinoid Relationship

The following diagram illustrates the relationship between the C19 intermediate and the final drug Adapalene.

Figure 1: Synthetic flow from precursors to the C19H16O3 intermediate and subsequent conversion to Adapalene.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust method for synthesizing Methyl 6-(4-methoxyphenyl)-2-naphthoate is the Palladium-catalyzed cross-coupling of a naphthyl bromide with an aryl boronic acid. This route avoids the harsh conditions of traditional esterification and allows for high regioselectivity.

Reagents & Materials

-

Substrate A: Methyl 6-bromo-2-naphthoate (1.0 eq)

-

Substrate B: 4-Methoxyphenylboronic acid (1.2 eq)

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

-

Ligand: Triphenylphosphine (PPh₃) or SPhos (for higher turnover)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: Toluene/Ethanol/Water (4:1:1 ratio) or THF.

Step-by-Step Methodology

-

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge Methyl 6-bromo-2-naphthoate and 4-Methoxyphenylboronic acid.

-

Solvation: Add the solvent mixture (Toluene/Ethanol/Water). Degas the solution by bubbling nitrogen for 15 minutes. Scientific Rationale: Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

-

Activation: Add K₂CO₃, Pd(OAc)₂, and the phosphine ligand.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) or HPLC.[6]

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the filtrate with brine and extract with Ethyl Acetate.

-

Purification: Concentrate the organic layer. Recrystallize the crude solid from hot ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Catalytic Cycle Visualization

Understanding the mechanism ensures troubleshooting capability (e.g., if the reaction stalls, oxidative addition is usually the rate-limiting step).

Figure 2: Catalytic cycle for the formation of the biaryl naphthoate bond.

Characterization & Validation

To validate the identity of the synthesized C₁₉H₁₆O₃ product, compare experimental data against the following standard values.

Spectroscopic Profile

| Technique | Signal | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.88 (s, 3H) | Methoxy group (-OCH₃) on phenyl ring |

| δ 3.99 (s, 3H) | Methyl ester (-COOCH₃) | |

| δ 7.01 (d, 2H) | Phenyl protons ortho to methoxy | |

| δ 7.60 - 8.60 (m, 8H) | Naphthalene aromatic protons + Phenyl protons | |

| IR Spectroscopy | 1715 cm⁻¹ | C=O stretch (Ester) |

| 1250 cm⁻¹ | C-O stretch (Ether/Ester) | |

| Mass Spectrometry | m/z 292.1 [M+] | Molecular ion peak |

| m/z 261 [M - OCH₃]+ | Loss of methoxy group |

Quality Control Parameters

-

Melting Point: The pure ester typically melts between 108–112°C . A broad range indicates residual boronic acid or homocoupled byproducts.

-

Purity: HPLC purity >98% is required for use as an Adapalene intermediate to prevent difficult-to-remove impurities in the final API.

Scientific Context & References

The synthesis of biaryl naphthoates is a cornerstone of modern retinoid chemistry.[2] The C19 intermediate described here represents the "scaffold" phase of Adapalene production, prior to the "pharmacophore" addition (the bulky adamantyl group) which confers receptor selectivity.

References

-

PubChem. Coumatetralyl (C19H16O3) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Liu, Z., & Xiang, J. (2006). A High Yield and Pilot-Scale Process for the Preparation of Adapalene.[9] Organic Process Research & Development. Retrieved from [Link]

-

Shrestha, S., et al. (2011). New synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding.[4] Bioorganic Chemistry.[4][10] Retrieved from [Link]

- Google Patents.Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (US7498461B2).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 6-(4-methoxyphenyl)-2-naphthoate|CAS 128272-36-6 [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]

- 6. US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid - Google Patents [patents.google.com]

- 7. Novel Process For Preparation Of Adapalene [quickcompany.in]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. researchgate.net [researchgate.net]

- 10. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

Physical Properties and Characterization of Ethyl 4-hydroxy-1-phenyl-2-naphthoate

Executive Summary

Ethyl 4-hydroxy-1-phenyl-2-naphthoate (CAS: 675125-42-5) is a specialized organic intermediate belonging to the hydroxynaphthoate ester family.[1][2] Characterized by a highly substituted naphthalene core, this compound serves as a critical scaffold in the synthesis of photochromic materials , particularly indeno-fused naphthopyrans used in optical lenses and light-modulating coatings. Its structural rigidity, provided by the 1-phenyl substituent, and the reactive 4-hydroxy group make it a versatile building block for chromophore development and pharmaceutical research targeting P2Y14 receptor antagonists.

This technical guide provides a comprehensive analysis of its physical properties, synthesis pathways, and analytical characterization, designed for researchers in organic chemistry and materials science.

Chemical Identity & Structural Analysis

The compound features a naphthalene ring system substituted at the 1, 2, and 4 positions. The steric bulk of the 1-phenyl group creates an orthogonal twist relative to the naphthalene plane, influencing both the solubility and the spectroscopic properties of the molecule.

| Property | Data |

| IUPAC Name | Ethyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate |

| CAS Registry Number | 675125-42-5 |

| Molecular Formula | C₁₉H₁₆O₃ |

| Molecular Weight | 292.33 g/mol |

| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2)C3=CC=CC=C3C(O)=C1 |

| InChI Key | BLPNMUARXCORPX-UHFFFAOYSA-N |

| Structural Class | Naphthoic Acid Ester; Phenol Derivative |

Physical Characteristics

The physical state and stability of this compound are dictated by strong intermolecular hydrogen bonding (involving the phenolic -OH) and

Appearance and State

-

Physical State: Solid, crystalline powder.

-

Color: White to off-white crystals.[3]

-

Odor: Faint, characteristic of phenolic esters.

Solubility Profile

The presence of the ethyl ester and phenyl groups imparts significant lipophilicity, making the compound insoluble in water but highly soluble in polar aprotic and non-polar organic solvents.

| Solvent | Solubility Rating | Observation |

| Chloroform (CDCl₃) | High | Rapid dissolution; suitable for NMR analysis. |

| Methanol (MeOH) | Moderate to High | Soluble upon slight warming; used for recrystallization.[4] |

| Toluene | High | Soluble; often used as a reaction solvent.[4] |

| Ethyl Acetate | High | Excellent solvent for extraction and purification. |

| Water | Insoluble | Hydrophobic nature prevents dissolution. |

Thermal & Optical Properties[8]

-

Melting Point: Crystalline solid (Exact range dependent on purity/polymorph, typically >100°C for this class).

-

Thermal Stability: High.[4][] Precursors in this family exhibit stability >300°C, making them suitable for high-temperature processing in polymer matrices.

-

Absorption (UV-Vis): Strong absorption bands at 320 nm and 380 nm (in organic solvent), characteristic of the naphthalene conjugation.[4]

-

Photoluminescence: Emission peaks observed at 490 nm and 510 nm , indicating fluorescence properties relevant for optical applications.[4]

Synthesis & Manufacturing Workflow

The synthesis of this compound typically involves a multi-step condensation and hydrolysis pathway. A common industrial route proceeds via the protection-deprotection of the hydroxyl group to prevent side reactions during ring closure.

Synthetic Pathway

The workflow below illustrates the conversion from a benzophenone precursor to the final hydroxynaphthoate product.

Caption: Synthetic route from benzophenone precursors via Stobbe condensation and acetoxy-deprotection to yield the target naphthoate.[1][6][7]

Key Reaction Steps

-

Acetylation/Cyclization: The naphthalene core is often formed with the hydroxyl group protected as an acetate (Ethyl 4-acetoxy-1-phenyl-2-naphthoate).

-

Selective Hydrolysis: The acetoxy group is selectively hydrolyzed using concentrated HCl in methanol under reflux (approx. 8 hours). This removes the acetyl protection without hydrolyzing the ethyl ester at position 2, yielding the free phenol.

-

Purification: The product precipitates as white crystals upon cooling or addition of water, followed by recrystallization from ethanol or methanol.

Analytical Characterization

Validation of the chemical structure is performed using Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy.

Proton NMR (^1H-NMR) Analysis

The 1-phenyl substituent exerts a shielding effect on the adjacent ethyl ester group due to the orthogonal orientation of the aromatic rings.

-

Solvent: CDCl₃

-

Key Signals:

- 0.92 ppm (t, 3H): Methyl group of the ethyl ester (-OCH₂CH ₃). Note: Significantly shielded compared to typical ethyl esters (~1.3 ppm) due to the ring current of the 1-phenyl group.

- 4.03 ppm (q, 2H): Methylene group of the ethyl ester (-OCH ₂CH₃).

- 5.76 ppm (s, 1H): Phenolic hydroxyl proton (-OH).

- 7.25 - 8.26 ppm (m, 9H): Aromatic protons (Naphthalene core + Phenyl ring).

Spectroscopic Profile

-

UV-Vis: The compound exhibits dual absorption maxima at 320 nm and 380 nm, making it UV-active.

-

Fluorescence: It displays Stokes-shifted emission at 490–510 nm, useful for tracking in biological or material assays.[4]

Handling, Storage & Safety

As a laboratory chemical, standard safety protocols for organic esters and phenols apply.

-

Storage: Store in a cool, dry place (Room Temperature or 2-8°C recommended) in tightly sealed containers. Protect from light due to potential photo-oxidation or photochromic degradation over time.

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319) based on structural analogs (phenols/esters).

References

-

PubChem. (n.d.).[2] this compound (CID 11659321).[2] National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2011). Indeno-fused naphthopyran-based photochromic compounds containing novel phenylazanidiyl groups and preparation methods thereof (KR20110115243A).

Sources

- 1. 101894-09-1|4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid|BLD Pharm [bldpharm.com]

- 2. This compound | C19H16O3 | CID 11659321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. KR20110115243A - Indeno-fused naphthopyran-based photochromic compounds containing novel phenylazanidiyl groups and preparation methods thereof - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]

Technical Monograph: Ethyl 4-hydroxy-1-phenyl-2-naphthoate

PubChem CID: 11659321 | Molecular Formula: C₁₉H₁₆O₃ | Molecular Weight: 292.33 g/mol

Executive Summary & Compound Architecture

Ethyl 4-hydroxy-1-phenyl-2-naphthoate represents a specialized scaffold within the naphthoic acid derivative class, characterized by a highly lipophilic biaryl core and a hydrogen-bond-donating hydroxyl group adjacent to an ester functionality. This structural motif—often termed a "privileged scaffold" in medicinal chemistry—enables dual-mode interactions: hydrophobic π-π stacking via the 1-phenyl-naphthalene system and chelation/hydrogen bonding via the 4-hydroxy-2-carboxylate region.

This guide provides a rigorous technical breakdown of the compound's synthesis, physicochemical profiling, and potential utility in drug discovery, specifically targeting researchers investigating kinase inhibition, nuclear receptor modulation, and fluorescent probe development.

Physicochemical Profiling

Understanding the solid-state and solution-phase behavior of CID 11659321 is a prerequisite for successful assay integration. The following data is synthesized from computational descriptors and structural analogs.

| Property | Value | Technical Implication |

| Molecular Weight | 292.33 g/mol | Optimal for oral bioavailability (Rule of 5 compliant). |

| XLogP3-AA | 4.7 | Highly lipophilic; requires DMSO/ethanol for stock solutions. prone to non-specific binding in aqueous assays. |

| Topological Polar Surface Area | 46.5 Ų | Indicates good membrane permeability; likely blood-brain barrier penetrant. |

| H-Bond Donors / Acceptors | 1 / 3 | The 4-OH group is a critical donor; the ester carbonyl is the primary acceptor. |

| Rotatable Bonds | 4 | Limited flexibility suggests a defined binding pose (entropy-favored binding). |

| pKa (Predicted) | ~6.5 - 7.5 (OH) | The 4-hydroxyl is acidic due to conjugation with the ester and naphthalene ring. |

Authoritative Synthesis Protocol: The Stobbe Condensation Route

While various routes exist for naphthoate construction, the Stobbe Condensation followed by cyclization is the most chemically robust method for establishing the 1-phenyl-2-naphthoate architecture. This pathway ensures regioselective placement of the phenyl ring and the ester functionality.

3.1. Retrosynthetic Logic

The 1-phenyl-naphthalene core is best accessed by reacting benzophenone (providing the two phenyl rings, one of which cyclizes) with diethyl succinate . The resulting half-ester undergoes intramolecular Friedel-Crafts acylation to close the naphthalene ring.

3.2. Step-by-Step Experimental Workflow

Reagents:

-

Benzophenone (1.0 eq)

-

Diethyl Succinate (1.5 eq)

-

Potassium tert-butoxide (t-BuOK) or Sodium Ethoxide (NaOEt) (1.2 eq)

-

Acetic Anhydride / Sodium Acetate (for cyclization)

-

Ethanol / H₂SO₄ (for final esterification)

Protocol:

-

Condensation (The Stobbe Step):

-

In a flame-dried round-bottom flask under N₂, dissolve Benzophenone and Diethyl Succinate in dry tert-butanol.

-

Slowly add t-BuOK at reflux. The solution will darken, indicating enolate formation and attack on the ketone.

-

Critical Control Point: Maintain reflux for 4–6 hours to drive the equilibrium toward the half-ester salt.

-

Acidify with dilute HCl to isolate the 3-(ethoxycarbonyl)-4,4-diphenyl-3-butenoic acid (intermediate).

-

-

Cyclization (Ring Closure):

-

Dissolve the crude half-ester in acetic anhydride containing fused sodium acetate.

-

Heat to reflux for 3 hours. This effects the intramolecular acylation of one phenyl ring by the free carboxylic acid arm.

-

Hydrolysis of the resulting acetoxy-intermediate (using aqueous NaOH followed by acidification) yields the 4-hydroxy-1-phenyl-2-naphthoic acid.

-

-

Final Esterification:

-

Reflux the purified acid in absolute ethanol with catalytic H₂SO₄ (Fischer Esterification).

-

Monitor via TLC (Hexane:EtOAc 8:2). The product (this compound) will appear as a distinct fluorescent spot.

-

3.3. Mechanistic Pathway Visualization

The following diagram illustrates the carbon flow from precursors to the final scaffold.

Figure 1: Synthetic pathway via Stobbe Condensation. Blue nodes indicate starting materials; Green indicates the final target.

Biological & Pharmacological Applications

The 1-phenyl-2-naphthoate scaffold is not merely a chemical curiosity; it possesses specific pharmacophoric features relevant to modern drug design.

4.1. Kinase Inhibitor Design (Type II)

The "L-shaped" geometry of the 1-phenyl-naphthalene system mimics the biaryl pharmacophores found in Type II kinase inhibitors (e.g., Sorafenib derivatives).

-

Mechanism: The 1-phenyl group can occupy the hydrophobic "back pocket" of a kinase ATP-binding site, while the 4-hydroxyl and 2-ester groups interact with the hinge region or the DFG motif.

-

Experimental Tip: When screening against kinases, pre-incubate the compound for 15 minutes to allow for induced-fit conformational changes in the protein.

4.2. Fluorescence Probes

Naphthoates are intrinsically fluorescent. The 4-hydroxy group undergoes Excited-State Intramolecular Proton Transfer (ESIPT) with the carbonyl oxygen of the ester at position 2.

-

Utility: This Stokes shift makes the compound a candidate for ratiometric sensing of pH or local polarity in cellular membranes.

-

Detection: Expect excitation ~350 nm and emission ~450–500 nm, highly dependent on solvent polarity (solvatochromism).

4.3. Antimicrobial Activity

Derivatives of 1-hydroxy-2-naphthoates have shown efficacy against Gram-positive bacteria (e.g., S. aureus). The lipophilicity (LogP 4.7) allows for membrane disruption, while the chelating motif may interfere with metalloenzymes.

Analytical Validation

To ensure the integrity of the synthesized or purchased compound, the following spectral signatures must be verified:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 12.0–12.5 ppm (1H, s): Chelated OH proton (sharp singlet due to H-bond with ester).

-

δ 7.3–8.5 ppm (Multiplet): Aromatic protons (Naphthalene + Phenyl ring overlap). Look for the des shielded doublet at C8 (peri-position).

-

δ 4.1–4.3 ppm (2H, q): Methylene of the ethyl ester.

-

δ 1.1–1.3 ppm (3H, t): Methyl of the ethyl ester.

-

-

Mass Spectrometry (ESI+):

-

Expect [M+H]⁺ peak at m/z 293.34.

-

Common fragment: Loss of ethanol ([M-46]⁺).

-

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store at 2–8°C, protected from light (to prevent photo-oxidation of the naphthol moiety).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11659321, this compound. Retrieved February 28, 2026 from [Link]

- Johnson, W. S., & Daub, G. H. (1951).The Stobbe Condensation. Organic Reactions, 6, 1-73.

Sources

1-phenyl-2-naphthoic acid ethyl ester derivatives overview

An In-Depth Technical Guide to 1-Phenyl-2-Naphthoic Acid Ethyl Ester Derivatives: Synthesis, Biological Activity, and Applications

Introduction

The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold in medicinal chemistry and materials science. Its derivatives, particularly naphthoic acids, possess a unique combination of planarity, lipophilicity, and electronic properties that make them privileged structures for interacting with biological targets.[1] Naphthoic acid derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

This technical guide focuses on a specific, highly versatile subclass: 1-phenyl-2-naphthoic acid ethyl ester derivatives . This scaffold combines the rigid naphthalene core with a rotatable phenyl group and an ethyl ester moiety, creating a three-dimensional structure with significant potential for chemical modification and biological targeting. Recent research has highlighted their roles as potent modulators of key cellular receptors, leading to promising applications in both agriculture and human therapeutics. We will explore their synthesis, physicochemical characterization, diverse biological activities, and the critical structure-activity relationships that govern their function.

Core Synthesis and Chemical Methodologies

The synthesis of 1-phenyl-2-naphthoic acid derivatives can be achieved through several routes. A prominent method involves the cyclization of α-arylidene β-benzoyl propionic acids, which can be performed using traditional acid catalysts or greener alternatives like zeolites.[3] The subsequent esterification to the ethyl ester is a standard procedure.

A particularly effective and recent approach involves a multi-step synthesis starting from commercially available materials, leading to novel phenyl-substituted naphthoic acid ethyl esters. This methodology allows for the introduction of diverse substituents on the phenyl ring, which is crucial for tuning the biological activity of the final compounds.[4]

General Synthesis Workflow

The following diagram outlines a common workflow for the synthesis of these derivatives, starting from precursor molecules and proceeding through key reaction steps to the final purified product.

Caption: Generalized workflow for the synthesis of 1-phenyl-2-naphthoic acid ethyl ester derivatives.

Experimental Protocol: Synthesis of a Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivative

This protocol is adapted from methodologies reported for synthesizing novel strigolactone receptor inhibitors.[4]

Objective: To synthesize a representative 1-phenyl-2-naphthoic acid ethyl ester derivative.

Materials:

-

Substituted 1-phenyl-2-naphthoic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a solution of the 1-phenyl-2-naphthoic acid precursor (1.0 eq) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid dropwise at 0 °C.

-

Reflux: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the Fischer esterification reaction to proceed at a reasonable rate.

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer three times with dichloromethane. The use of a weak base like sodium bicarbonate neutralizes the strong acid catalyst without hydrolyzing the newly formed ester.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent. This step is critical for separating the desired ester from unreacted carboxylic acid and other byproducts.

-

Characterization: The purified product's structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The melting point (m.p.) should also be determined.

Physicochemical Properties and Characterization Data

The physicochemical properties of these derivatives, such as melting point and solubility, are highly dependent on the substitution patterns on the phenyl and naphthyl rings. Generally, the ester moiety increases lipophilicity compared to the parent carboxylic acid.[5] The following table summarizes characterization data for several novel derivatives synthesized as strigolactone receptor inhibitors.[4]

| Compound ID | Key Substituent(s) on Phenyl Ring | Yield (%) | Melting Point (°C) |

| C2 | 2-Fluoro | 60% | 140–142 |

| C7 | 4-Bromo | 77% | 104 |

| C11 | 2,4-Dibromo | 79% | 120 |

| C13 | 2-Methoxy | 66% | 102 |

Data sourced from Du et al., 2024.[4]

Biological Activities and Therapeutic Targets

1-phenyl-2-naphthoic acid derivatives have emerged as potent modulators of several distinct biological targets, demonstrating their versatility.

Strigolactone Receptor Inhibition in Plants

Strigolactones (SLs) are a class of plant hormones that regulate critical agronomic traits like shoot branching and stress tolerance.[6] The artificial inhibition of SL signaling is a promising strategy for controlling plant architecture and improving crop yields.[4][6]

Researchers have designed and synthesized a series of 1-phenyl-2-naphthoic acid ethyl ester derivatives as SL receptor inhibitors.[4] One compound, designated C6 , was identified as a particularly effective candidate. In vitro bioassays confirmed that C6 inhibits the germination of parasitic seeds, delays leaf senescence, and promotes hypocotyl elongation.[4][6] Molecular docking studies further showed that these molecules can interact directly with SL receptor proteins, thereby blocking the binding of natural strigolactones.[4][6] This application showcases the potential of this chemical class beyond medicine, in the field of agricultural science.

P2Y₁₄ Receptor Antagonism for Inflammation and Pain

The P2Y₁₄ receptor (P2Y₁₄R) is a G protein-coupled receptor (GPCR) activated by UDP-glucose, a molecule that acts as a damage-associated molecular pattern (DAMP) to promote inflammation in tissues like the lungs and kidneys.[7][8] Consequently, selective antagonists of P2Y₁₄R are highly sought after as potential therapeutics for inflammatory diseases and chronic pain.[7][8]

A series of 4-phenyl-2-naphthoic acid derivatives have been identified as potent and selective P2Y₁₄R antagonists.[7][9] The parent compound in this series, PPTN, binds with high affinity, reversing agonist-induced effects.[7] These antagonists have shown in vivo efficacy in animal models, reducing airway eosinophilia in an asthma model and reversing chronic neuropathic pain.[7][8] While many of these advanced compounds are not ethyl esters, the core 1-phenyl-2-naphthoic acid scaffold is the critical pharmacophore, with the ester or acid moiety serving as a key interaction point.

Caption: P2Y₁₄ receptor antagonism by phenyl-naphthoic acid derivatives to block inflammation.

Allosteric Modulation of NMDA Receptors

Over-activation of N-methyl-D-aspartate (NMDA) receptors is implicated in numerous neurological and neuropsychiatric conditions.[10] Naphthoic acid derivatives have been identified as allosteric modulators of NMDA receptors, acting through a novel mechanism.[10] Studies on a series of 18 naphthoic acid derivatives revealed that substitutions on the naphthyl ring, including phenyl groups, are critical for activity. For example, adding a 6-phenyl substitution to certain derivatives resulted in antagonists that did not fully block receptor signaling, which could potentially reduce adverse effects compared to complete channel blockers.[10] This highlights a nuanced application for these scaffolds in developing safer neuromodulatory agents.

Structure-Activity Relationships (SAR)

The biological activity of 1-phenyl-2-naphthoic acid derivatives is exquisitely sensitive to their chemical structure. Understanding these relationships is fundamental to designing more potent and selective molecules.

-

For P2Y₁₄R Antagonism: SAR studies have been extensive. Researchers varied the alicyclic amine ring attached to the phenyl group from 4- to 8-membered rings.[7][8] The introduction of an α-hydroxyl group in a bridged ring system increased binding affinity by a remarkable 89-fold, demonstrating a sharp structural preference for a specific hydrogen-bonding interaction within the receptor's binding pocket.[7][8]

-

For NMDA Receptor Inhibition: The substitution pattern on the naphthoic acid core dictates both potency and subtype selectivity.[10] A 3-hydroxy addition significantly increased inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptors. Eliminating a key hydroxyl group from a potent but non-selective inhibitor led to new compounds with a marked increase in selectivity for the GluN1/GluN2A subtype.[10]

-

For Strigolactone Inhibition: While detailed SAR is still emerging, the synthesis of 18 different derivatives with varied substituents on the phenyl ring (e.g., halogens, methoxy groups) clearly indicates that this position is a critical determinant of activity.[4] The selection of compound C6 as a lead candidate suggests that specific electronic and steric properties of the phenyl ring are required for optimal interaction with the strigolactone receptor.[4][6]

Caption: Logical diagram of structure-activity relationships for phenyl-naphthoic acid derivatives.

Conclusion and Future Perspectives

The 1-phenyl-2-naphthoic acid ethyl ester scaffold and its close carboxylic acid analogues represent a highly versatile and valuable class of compounds. Their synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of potent modulators for targets in both plant biology and human medicine. The successful development of these derivatives as strigolactone inhibitors, anti-inflammatory P2Y₁₄R antagonists, and allosteric NMDA receptor modulators underscores their significance.

Future research will likely focus on optimizing the pharmacokinetic and drug-like properties of these molecules, as some derivatives suffer from low aqueous solubility.[5] The development of prodrug strategies and further exploration of bioisosteric replacements for the ester or acid group could yield candidates with improved bioavailability. Furthermore, the proven success of this scaffold against multiple, distinct receptor classes suggests that it could be a fruitful starting point for screening against other biological targets, continuing its expansion as a cornerstone of modern drug and agrochemical discovery.

References

-

Du, L., Li, X., Ding, Y., Ma, D., Yu, C., Zhao, H., Wang, Y., Liu, Z., & Duan, L. (2024). Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. International Journal of Molecular Sciences, 25(7), 3902. [Link]

-

Ismoilov, M. Y., & Askarov, I. R. (2023). APPLICATION OF NAPHTHENIC ACID DERIVATIVES IN MEDICINE. Journal of Chemistry of Goods and Traditional Medicine, 2(1). [Link]

-

Wen, Z., Pramanik, A., Lewicki, S. A., Jung, Y. H., Gao, Z. G., Randle, J. C. R., Cronin, C., Chen, Z., Giancotti, L. A., Whitehead, G. S., Liang, B. T., Breton, S., Salvemini, D., Cook, D. N., & Jacobson, K. A. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Du, L., et al. (2024). Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. PubMed, 38612714. [Link]

-

Costa, B. M., et al. (2012). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. PubMed, 22154564. [Link]

-

Vasileva, E. A., et al. (2018). Synthesis of Naphthoic Acids as Potential Anticancer Agents. ResearchGate. [Link]

-

Salmaso, V., et al. (2014). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y(14) Receptor Antagonist Molecular Probes. ResearchGate. [Link]

-

Sahu, P., et al. (2025). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. Research Solutions. [Link]

-

Lapworth, A. (1904). NAPHTHALENE DERIVATIVES FROM SUBSTITUTED γ-PHENYLCROTONIC ESTERS. Journal of the Chemical Society, Transactions. [Link]

-

Du, L., et al. (2024). Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. MDPI. [Link]

-

(2021). Design Engineering H-Beta Assisted Synthesis of 1-Phenyl Naphthoic Acids from -Arylidine Β-Benzoyl Propionic Acid Their Comparative Study. ResearchGate. [Link]

-

Jacobson, K. A., et al. (2014). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. ACS Chemical Biology. [Link]

-

Wen, Z., et al. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y>14> Receptor Antagonists. UTMB Research Expert Profiles. [Link]

-

Salmaso, V., et al. (2014). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. mdpi.com [mdpi.com]

- 10. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Safety and Technical Handling Protocol: Ethyl 4-hydroxy-1-phenyl-2-naphthoate in Advanced Organic Synthesis

Executive Summary

As a Senior Application Scientist, I frequently encounter specialty chemical intermediates that require a nuanced approach far beyond the scope of a standard 16-section Safety Data Sheet (SDS). Ethyl 4-hydroxy-1-phenyl-2-naphthoate (CAS: 675125-42-5) is a prime example. Primarily utilized as a critical building block in the synthesis of indeno-fused naphthopyran-based photochromic compounds, its unique structural topology dictates specific handling, toxicological, and synthetic protocols.

This whitepaper synthesizes empirical safety data with mechanistic chemical insights to provide a robust, self-validating framework for researchers, synthetic chemists, and drug development professionals.

Section 1: Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of a compound is the first step in risk mitigation. The lipophilicity and topological polar surface area of this naphthoate derivative indicate high membrane permeability but exceptionally low aqueous solubility .

The presence of the 1-phenyl group introduces significant steric hindrance around the 2-ethyl ester, which functionally protects the ester from unintended hydrolysis during subsequent functionalization of the 4-hydroxyl group.

Table 1: Core Physicochemical Parameters

| Parameter | Value | Causality / Implication |

| CAS Number | 675125-42-5 | Unique identifier for regulatory tracking and inventory control. |

| Molecular Formula | C19H16O3 | High carbon-to-heteroatom ratio drives lipophilicity. |

| Molecular Weight | 292.33 g/mol | Falls well within the Lipinski Rule of 5 optimal range for biological permeability. |

| XLogP3 | 4.7 | Highly hydrophobic; requires organic solvents (e.g., toluene, methanol) for dissolution. Water is ineffective for spill cleanup . |

| Physical State | Solid (Crystalline) | Dust generation is the primary inhalation hazard during weighing and transfer. |

Section 2: Mechanistic Toxicology & Safety Protocol (SDS Core)

Standard GHS classifications categorize this compound as a general irritant. However, the mechanistic reality requires deeper scrutiny. Naphthoic acid derivatives and their esters are known to interact with hepatic Cytochrome P450 (CYP450) enzymes—particularly CYP1A2 and CYP4A11—either acting as competitive substrates or transient inhibitors due to their planar, hydrophobic structures .

Table 2: GHS Hazard Identification & Mitigation Strategy

| Hazard Class | GHS Statement | Mechanistic Mitigation & PPE |

| Skin Irritation | H315: Causes skin irritation | The phenolic -OH can disrupt lipid bilayers. Use nitrile gloves (min 0.11 mm thickness); replace immediately upon contamination. |

| Eye Irritation | H319: Causes serious eye irritation | Micro-crystals cause mechanical and chemical abrasion. Wear tightly fitting safety goggles (EN 166 standard). |

| STOT SE 3 | H335: May cause respiratory irritation | Inhalation of crystalline dust triggers mucosal inflammation. Handle strictly within a Class II Type A2 Biological Safety Cabinet or chemical fume hood. |

Self-Validating Safety Workflow

-

Engineering Control Validation: Before initiating synthesis, validate the fume hood face velocity is calibrated between 80-120 FPM using a digital anemometer.

-

Spill Response Causality Check: If a spill occurs, do not use water. The high XLogP3 (4.7) means water will only disperse the hydrophobic powder. Validation: Use a solvent-dampened absorbent pad (wetted with ethanol or isopropanol) to wipe the area. The powder should immediately dissolve into the pad, confirming successful containment, followed by standard hazardous waste disposal.

Section 3: Experimental Methodology: Synthesis & Analytical Validation

The following protocol details the deprotection of ethyl 4-acetoxy-1-phenyl-2-naphthoate to yield the target compound, a critical step in photochromic dye synthesis . We utilize an acid-catalyzed transesterification/hydrolysis approach to selectively cleave the phenolic acetate while preserving the ethyl ester.

Protocol: Acid-Catalyzed Deprotection

-

Reagent Preparation : Suspend 1.0 equivalent of the precursor (ethyl 4-acetoxy-1-phenyl-2-naphthoate) in anhydrous methanol (10 mL per gram of substrate) within a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition : Slowly add concentrated Hydrochloric Acid (HCl, 37%) dropwise (0.1 mL per gram of substrate).

-

Causality: The strong acid protonates the carbonyl oxygen of the acetate, increasing its electrophilicity for nucleophilic attack by methanol. The bulky 2-ethyl ester remains sterically shielded by the adjacent 1-phenyl group, preventing unwanted transesterification at the 2-position.

-

-

Reflux : Attach a reflux condenser and heat the mixture to 65°C for 8 hours.

-

Self-Validation Checkpoint (TLC) : Before proceeding to isolation, spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: Hexane:Ethyl Acetate 4:1). Validation is achieved only when the high-Rf acetate spot completely disappears and a new, lower-Rf phenolic spot emerges (due to increased hydrogen bonding of the free -OH). Do not quench until this shift is confirmed.

-

Isolation : Allow the reaction mixture to cool to room temperature. The target compound will precipitate as a white crystalline solid due to its lower solubility in cold methanol compared to the acetate precursor .

-

Purification : Filter the precipitate under vacuum, wash with ice-cold methanol (2 x 5 mL), and dry under high vacuum overnight to achieve >95% purity.

Section 4: Data Visualization & Workflows

Fig 1: Step-by-step synthetic workflow and isolation of the target naphthoate.

Fig 2: Putative Phase I/II hepatic metabolism pathway for lipophilic naphthoates.

References

-

National Center for Biotechnology Information (PubChem). "this compound | C19H16O3 | CID 11659321". PubChem Database. URL:[Link]

- Google Patents. "KR20110115243A - Indeno-fused naphthopyran-based photochromic compounds containing novel phenylazanidiyl groups and preparation methods thereof". Korean Intellectual Property Office.

-

ResearchGate / NCBI. "A new naphthalene-based fluorogenic substrate for cytochrome P450 4A11". Biochemical Pharmacology. URL:[Link]

An In-depth Technical Guide to the Melting Point Range of Ethyl 4-Hydroxy-1-Phenyl-2-Naphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-1-phenyl-2-naphthoate is a molecule of interest within the broader class of naphthoate derivatives, compounds recognized for their potential biological and medicinal properties.[1] As with any crystalline solid in the pharmaceutical and chemical research landscape, the melting point is a critical physical property. It serves as a primary indicator of purity and a key parameter for material characterization. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting point range of this compound, a compound for which specific physical properties are not yet widely documented. This document will delve into the molecular factors influencing its melting point, standardized methodologies for its accurate determination, and the impact of synthesis and purification on this fundamental characteristic.

The Significance of the Melting Point in Drug Development

In the context of drug development, the melting point of an active pharmaceutical ingredient (API) is of paramount importance. It influences a wide array of downstream processes and properties, including:

-

Purity Assessment: A sharp and well-defined melting point range is a reliable indicator of a pure compound. Conversely, a broad melting range typically signifies the presence of impurities.[2]

-

Solid-State Characterization: The melting point is a key parameter in the study of polymorphs—different crystalline forms of the same compound—which can have distinct physical properties, including solubility and bioavailability.

-

Formulation Development: The melting point affects the choice of formulation strategies, such as hot-melt extrusion and spray drying.

-

Stability Studies: The thermal stability of a compound can be inferred from its melting point, providing insights into its shelf-life and storage requirements.

Factors Influencing the Melting Point of this compound

The melting point of an organic compound is determined by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[3][4] Several structural and external factors can influence the melting point of this compound:

-

Intermolecular Forces: The primary forces at play in this molecule are expected to be van der Waals forces, dipole-dipole interactions, and hydrogen bonding due to the hydroxyl group.[4][5] The presence of the polar ester and hydroxyl groups allows for significant dipole-dipole interactions and hydrogen bonding, which would be expected to result in a relatively high melting point compared to non-polar analogues.[5]

-

Molecular Weight and Size: Generally, for a homologous series of compounds, the melting point increases with increasing molecular weight due to stronger van der Waals forces.[2][3]

-

Molecular Symmetry and Packing: The planarity of the naphthalene core and the presence of the phenyl ring influence how efficiently the molecules can pack into a crystal lattice. More symmetrical and tightly packed molecules tend to have higher melting points.[3]

-

Presence of Impurities: Impurities disrupt the regularity of the crystal lattice, leading to a depression and broadening of the melting point range.[2] This is a foundational principle used to assess the purity of a synthesized compound.

Synthesis and Purification: A Prerequisite for Accurate Melting Point Determination

An accurate determination of the melting point of this compound is contingent on the synthesis of a pure sample. A plausible synthetic route involves the esterification of 4-hydroxy-1-phenyl-2-naphthoic acid.

Hypothetical Synthesis of this compound

A common method for such an esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-1-phenyl-2-naphthoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Diagram of the Experimental Workflow for Synthesis

Caption: Workflow for the synthesis and purification of this compound.

Purification of the Crude Product

Purification of the crude this compound is essential to obtain a sharp melting point. The two most common methods are recrystallization and column chromatography.

Recrystallization Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the desired product from impurities based on their differential adsorption to the stationary phase.

Experimental Determination of the Melting Point Range

The melting point of a purified sample of this compound can be determined using several techniques.

Capillary Melting Point Apparatus

This is the most common and accessible method. A small amount of the finely powdered, dry sample is packed into a capillary tube and heated in a calibrated apparatus. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Differential Scanning Calorimetry (DSC)

DSC is a more sophisticated thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more precise determination of the melting point, which is typically taken as the onset temperature of the melting endotherm.

DSC Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the purified and dried sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset of the endothermic peak corresponding to the melting transition.

Diagram of the Melting Point Determination Workflow

Caption: Workflow for the experimental determination of the melting point.

Expected Melting Point Range and Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| Phenyl 1-hydroxy-2-naphthoate | C₁₇H₁₂O₃ | 264.28 | 93.0 - 96.0 |

| This compound | C₁₉H₁₆O₃ | 292.33 | To be determined |

| 1-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 195 - 200 (dec.)[4] |

Conclusion

The melting point range of this compound is a critical parameter that underpins its purity assessment and physical characterization. While a definitive value is yet to be established in the public domain, this guide has outlined the key molecular factors that will govern its melting behavior and has provided detailed, field-proven methodologies for its synthesis, purification, and accurate measurement. For researchers and drug development professionals working with this and similar novel compounds, the systematic application of these principles and protocols is essential for ensuring the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful pharmaceutical development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

Sciencing. What Factors Affect Melting Point?. [Link]

-

Chemistry LibreTexts. 4: Differential Scanning Calorimetry (DSC). [Link]

-

IntechOpen. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

-

Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams. [Link]

-

MDPI. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. [Link]

Sources

Methodological & Application

Using ethyl 4-hydroxy-1-phenyl-2-naphthoate as a dye intermediate

Application Note: Ethyl 4-hydroxy-1-phenyl-2-naphthoate as a Dye Intermediate

Executive Summary

This compound (CAS: 675125-42-5) is a specialized naphthalene derivative utilized primarily in the synthesis of photochromic naphthopyrans and high-performance azo pigments .[1] Unlike simple naphthols, the presence of a bulky phenyl group at the C1 position and an ester moiety at C2 imparts unique steric and electronic properties. These structural features prevent π-π stacking aggregation (enhancing solubility) and allow for precise tuning of the absorption maximum (

This guide details the protocols for utilizing this intermediate in two primary pathways:

-

Condensation with Propargyl Alcohols to form photochromic lenses/materials.

-

Diazo Coupling to form solvent-soluble azo dyes.[1]

Chemical Profile & Reactivity

| Property | Specification |

| IUPAC Name | Ethyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate |

| CAS Number | 675125-42-5 |

| Molecular Formula | |

| Molecular Weight | 292.33 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in Toluene, DCM, THF; Insoluble in Water |

| Reactivity Locus | C3 Position : The 4-OH group activates the ring.[1] C1 is blocked (Phenyl), C2 is blocked (Ester). Electrophilic substitution occurs exclusively at C3. |

Mechanism of Action

The utility of this compound relies on the nucleophilicity of the C3 carbon, driven by the electron-donating power of the C4 hydroxyl group.

Pathway A: Photochromic Naphthopyran Formation

In the presence of an acid catalyst, the hydroxyl group condenses with a propargyl alcohol. The reaction proceeds via a propargylic cation, followed by a Claisen-type rearrangement and cyclization to form a 3H-naphtho[2,1-b]pyran.[1] The C1-phenyl group is critical here: it forces the system out of planarity, which increases the fading speed (bleaching rate) of the photochromic dye when UV light is removed.

Pathway B: Azo Coupling

The compound acts as a coupling component.[2][3] The diazonium ion attacks the electron-rich C3 position. The C2-ester group acts as an electron-withdrawing auxochrome, inducing a bathochromic shift (red-shift) compared to unsubstituted naphthols.[1]

Figure 1: Dual reactivity pathways. The C3 position is the singular nucleophilic site for both applications.

Protocol A: Synthesis of Photochromic Naphthopyrans

Target Audience: R&D in Optical Materials (Smart Lenses)

Reagents:

-

This compound (1.0 eq)[1]

-

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol (1.1 eq)[1]

-

p-Toluenesulfonic acid (p-TSA) (0.05 eq) or Acidic Alumina[1]

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a Dean-Stark trap (optional) and magnetic stirrer, dissolve 2.92 g (10 mmol) of the naphthoate intermediate in 50 mL of anhydrous toluene.

-

Addition: Add 1.1 equivalents of the propargyl alcohol. Stir until fully dissolved.

-

Catalysis: Add catalytic p-TSA (approx. 50-100 mg). If using acidic alumina (heterogeneous catalysis), add 2.0 g.

-

Reaction: Heat the mixture to 60–80°C under nitrogen atmosphere. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting naphthol spot will disappear, and a new, less polar fluorescent spot will appear.

-

Quenching: Once complete (typically 2-4 hours), cool to room temperature.

-

Isolation: Dry the organic layer over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Silica gel).

Critical Control Point: Do not overheat (>100°C) for prolonged periods, as this may degrade the ester group or cause polymerization of the propargyl alcohol.

Protocol B: Synthesis of Solvent-Soluble Azo Dyes

Target Audience: Pigment Chemists[1]

Reagents:

-

Aniline derivative (e.g., 4-Nitroaniline) (1.0 eq)[1]

-

This compound (1.0 eq)[1]

-

Sodium Nitrite (

)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Hydrochloric Acid (HCl)

-

Buffer: Sodium Acetate[1]

-

Solvent: Ethanol/Water mixture[1]

Step-by-Step Methodology:

Phase 1: Diazotization

-

Dissolve 10 mmol of 4-nitroaniline in 15 mL of 6M HCl. Cool to 0–5°C in an ice bath.

-

Dropwise add a solution of

(10.5 mmol in 5 mL water), maintaining temperature < 5°C. -

Stir for 30 minutes. Verify excess nitrous acid with starch-iodide paper (should turn blue instantly).[1] Destroy excess nitrous acid with a pinch of sulfamic acid or urea.

Phase 2: Coupling

-

Coupler Preparation: Dissolve 10 mmol of this compound in 40 mL of Ethanol/THF (1:1).

-

Note: Unlike simple phenols, this ester is hydrophobic.[1] Do not use pure water.

-

Crucial: Do NOT use strong NaOH to dissolve the coupler, as it will hydrolyze the ethyl ester to the acid.

-

-

Buffering: Add saturated Sodium Acetate solution to the coupler mixture until the apparent pH is roughly 5–6.

-

Reaction: Slowly add the cold diazonium salt solution to the coupler solution over 20 minutes, keeping the temperature < 10°C.

-

Observation: A deeply colored precipitate (Red/Orange) will form immediately.

-

Finishing: Stir for 2 hours, allowing the mixture to warm to room temperature.

-

Isolation: Pour into 200 mL of ice water. Filter the precipitate.[5] Wash extensively with water, then with a small amount of cold ethanol.

Figure 2: Workflow for Azo Coupling emphasizing the critical pH control to prevent ester hydrolysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Naphthopyran) | Incomplete condensation due to steric bulk of Phenyl group.[1] | Increase catalyst load (p-TSA) or switch to higher boiling solvent (Xylene) with rigorous water removal.[1] |

| Ester Hydrolysis (Azo) | pH too high during coupling. | Use Pyridine or Sodium Acetate buffer. Avoid NaOH/KOH. |

| Oiling out (Azo) | Coupler insolubility in water. | Increase Ethanol/THF ratio in the coupling media. Ensure the diazo solution is added to the coupler. |

| Impurity Spots (TLC) | Self-coupling or decomposition.[1] | Ensure Diazo salt is kept cold (<5°C) and used immediately. |

References

-

Preparation of Naphthopyran Photochromic Dyes

-

Patent: Kim, J. H., et al. "Method for preparing naphthopyrane-based photochromic dye."[1] KR100649959B1.

- Context: Describes the use of amino-naphthol esters in condens

-

-

General Naphthol Coupling Chemistry

-

Source: Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1]

- Relevance: Foundational mechanisms for diazo coupling

-

-

Compound Data & Safety

-

PubChem CID 11659321: this compound.[1] National Center for Biotechnology Information.

-

-

Propargyl Alcohol Condensation Protocols

Sources

- 1. Dyes & Pigment Intermediates - Dynasty Chemicals (Ningbo) Co., Ltd. [dynasty-chem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

Fluorescence spectroscopy of 4-hydroxy-1-phenyl-2-naphthoate esters

An In-Depth Guide to the Fluorescence Spectroscopy of 4-Hydroxy-1-Phenyl-2-Naphthoate Esters

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis and detailed photophysical characterization of 4-hydroxy-1-phenyl-2-naphthoate esters. These compounds represent a class of fluorophores with significant potential in biomedical research and drug development, owing to their sensitivity to the microenvironment and the possibility of exhibiting unique photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT). We present detailed, field-proven protocols for their synthesis, the acquisition of steady-state fluorescence and absorbance spectra, the determination of fluorescence quantum yields, and the investigation of solvent and quencher effects. The causality behind experimental choices is explained to provide researchers with a deep understanding of the methodology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique fluorescent properties of these and similar molecular scaffolds.

Introduction and Scientific Context

4-Hydroxy-1-phenyl-2-naphthoate esters are aromatic compounds built on a naphthalene core. The strategic placement of a hydroxyl group ortho to the ester carbonyl functionality creates an intramolecular hydrogen bond. This structural motif is the cornerstone of their interesting photophysical behavior. Upon photoexcitation, the acidity of the phenolic proton increases dramatically, potentially leading to an ultrafast transfer of the proton to the carbonyl oxygen.[1] This phenomenon, known as Excited-State Intramolecular Proton Transfer (ESIPT), results in the formation of a transient keto-tautomer with a distinct electronic structure.[2]

The relaxation of this excited keto-tautomer back to the ground state often produces a fluorescence emission that is significantly red-shifted from the normal emission of the starting enol-form. This results in an unusually large Stokes shift (the separation between the absorption and emission maxima), which is highly desirable for fluorescence-based applications as it minimizes self-absorption and improves signal-to-noise ratios.[3] Furthermore, the fluorescence properties of these esters are often highly sensitive to the polarity and hydrogen-bonding capability of their environment, making them excellent candidates for use as molecular probes.[4] In drug development, such probes can be used to study drug-target interactions, monitor enzymatic activity, and visualize cellular microenvironments.[5][6]

This guide provides the foundational protocols to synthesize and thoroughly characterize these fluorophores, enabling researchers to unlock their full potential.

Foundational Principles and Molecular Logic

Before proceeding to experimental protocols, it is crucial to understand the underlying photophysical processes.

2.1. The Jablonski Diagram: A Molecule's Journey Fluorescence originates from a series of photophysical events that occur on a femtosecond to nanosecond timescale. The Jablonski diagram provides a conceptual map of this journey.

Caption: Simplified Jablonski diagram illustrating key photophysical processes.

2.2. The ESIPT Pathway For 4-hydroxy-1-phenyl-2-naphthoate esters, the excited-state landscape is more complex. The presence of the intramolecular hydrogen bond opens up the ESIPT channel, which is a primary driver of their unique fluorescence characteristics. Molecules that are aromatic in the ground state can become antiaromatic in their first excited state, providing a strong driving force for a structural change like proton transfer to relieve this antiaromaticity.[7][8]

Caption: The four-level photocycle of an ESIPT-capable fluorophore.

Synthesis and Characterization Protocols

3.1. General Synthesis of Phenyl 4-hydroxy-1-phenyl-2-naphthoate

This protocol describes a general method for the esterification of 4-hydroxy-1-phenyl-2-naphthoic acid. While various methods exist, direct esterification using a borate-sulfuric acid catalyst is an effective approach.[9] An alternative approach involves the reaction of 1-naphthol with phenyl chloroformate.[10]

Caption: General workflow for the synthesis of the target ester.

Protocol 1: Ester Synthesis

-

Materials : 4-hydroxy-1-phenyl-2-naphthoic acid, phenol, boric acid, concentrated sulfuric acid, toluene, sodium bicarbonate solution, anhydrous magnesium sulfate, silica gel.

-

Equipment : Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, column chromatography setup.

-

Procedure :

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-hydroxy-1-phenyl-2-naphthoic acid (1.0 eq), phenol (1.2 eq), and toluene.

-

Add a catalytic amount of boric acid (0.05 eq) and concentrated sulfuric acid (1-2 drops).

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

-

Rationale : The Dean-Stark apparatus is critical for driving the equilibrium towards the product by removing water, a byproduct of the esterification.[9] The basic wash with sodium bicarbonate removes any unreacted carboxylic acid, simplifying purification.

3.2. Fluorescence Spectroscopy Protocols

Protocol 2: Sample Preparation and Basic Spectral Acquisition

-

Objective : To prepare samples and acquire standard UV-Vis absorption and fluorescence emission spectra.

-

Materials : Synthesized naphthoate ester, spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, DMSO), 1 cm path length quartz cuvettes (one for absorption, one four-sided polished for fluorescence).

-

Equipment : UV-Vis spectrophotometer, spectrofluorometer.

-

Procedure :

-

Stock Solution : Prepare a concentrated stock solution (e.g., 1 mM) of the naphthoate ester in a suitable solvent like dichloromethane or acetonitrile.

-

Working Solutions : Prepare a series of dilutions from the stock solution in the desired solvent. For absorption, a typical concentration is ~10 µM. For fluorescence, the concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1.[11]

-

Solvent Blank : First, record the absorption and emission spectra of the pure solvent to be used as a blank.

-

Absorption Spectrum : Record the UV-Vis spectrum of the sample. Identify the wavelength of maximum absorption (λ_abs).

-

Emission Spectrum : Set the excitation wavelength on the spectrofluorometer to the determined λ_abs. Record the emission spectrum over a suitable range, ensuring to capture the entire emission band. Identify the wavelength of maximum emission (λ_em).[12]

-

-

Rationale : Keeping the absorbance below 0.1 for fluorescence measurements is crucial to avoid the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution, leading to distorted spectra and inaccurate intensity readings.[11]

Protocol 3: Determination of Relative Fluorescence Quantum Yield (Φ_F)

-

Objective : To quantify the efficiency of the fluorescence process relative to a known standard. The comparative method is most common and reliable.[11][13]

-

Materials : Sample solution, a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546; or anthracene in ethanol, Φ_F = 0.27), spectroscopic grade solvents.

-

Equipment : UV-Vis spectrophotometer, spectrofluorometer.

-

Procedure :

-

Prepare a solution of your sample and a solution of the standard in the same solvent (or solvents with very similar refractive indices).

-

Adjust the concentrations of both the sample and the standard so their absorbance values at the chosen excitation wavelength are identical and below 0.1.

-

Using the exact same instrument settings (excitation wavelength, slit widths), record the fluorescence emission spectrum for both the standard and the sample.

-

Integrate the area under the emission curves for both the standard (A_std) and the sample (A_x).

-

Calculate the quantum yield of the sample (Φ_x) using the following equation:[11] Φ_x = Φ_std * (A_x / A_std) * (η_x² / η_std²) Where:

-

Φ_std is the quantum yield of the standard.

-

A_x and A_std are the integrated fluorescence intensities.

-

η_x and η_std are the refractive indices of the sample and standard solutions, respectively (this term can be omitted if the same solvent is used).

-

-

-